6-Epidoxycycline hydrochloride is a synthetic antibiotic derived from doxycycline, which itself is a member of the tetracycline class of antibiotics. This compound exhibits antibacterial properties and is of interest in pharmaceutical research due to its structural similarities to its parent compound, doxycycline. The unique configuration of 6-epidoxycycline allows for distinct biological activities and potential therapeutic applications.
6-Epidoxycycline hydrochloride falls under the category of antibiotics and specifically belongs to the tetracycline class. It is characterized by its ability to inhibit bacterial protein synthesis, making it effective against a range of bacterial infections.
The synthesis of 6-epidoxycycline hydrochloride can be achieved through several methods, with hydrogenation being the most notable. One effective approach involves the stereoselective hydrogenation of 6-methylene compounds derived from tetracyclines. This process utilizes rhodium catalysts under controlled temperature and pressure conditions to ensure high yields and purity .
The hydrogenation reaction typically occurs at temperatures between 60°C and 90°C, with hydrogen pressures ranging from 4 kg/cm² to 10 kg/cm². The reaction setup often includes a stainless steel hydrogenator equipped with magnetic stirring for optimal mixing and reaction efficiency .
The molecular formula for 6-epidoxycycline hydrochloride is , indicating the presence of chlorine, nitrogen, and multiple hydroxyl groups characteristic of tetracycline derivatives. The structure features a complex ring system typical of tetracyclines, which contributes to its biological activity.
The molecular weight of 6-epidoxycycline hydrochloride is approximately 450.90 g/mol. The structural configuration includes several stereocenters that are crucial for its pharmacological properties .
6-Epidoxycycline can undergo various chemical reactions typical of tetracycline antibiotics, including hydrolysis and dehydrogenation under acidic or basic conditions. Notably, during the synthesis process, it may also form as a byproduct when synthesizing other related compounds like doxycycline .
The formation of 6-epidoxycycline as a side product often occurs during the hydrogenolysis of oxytetracycline, where the reaction conditions favor the production of both the α (active) and β (inactive) forms . High-performance liquid chromatography techniques are commonly employed to analyze these reactions and quantify yields.
The mechanism by which 6-epidoxycycline exerts its antibacterial effects involves binding to the bacterial ribosome, specifically the 30S subunit. This binding inhibits protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site, ultimately leading to bacterial cell death.
Studies have shown that 6-epidoxycycline's affinity for ribosomal binding sites is similar to that of doxycycline, though its efficacy may vary due to differences in molecular configuration .
6-Epidoxycycline hydrochloride typically appears as a white to off-white powder. It is soluble in water and methanol but exhibits limited solubility in organic solvents.
The compound demonstrates stability under standard storage conditions but may degrade when exposed to high temperatures or prolonged light exposure. Its degradation products include metacycline and other related compounds .
Relevant data on stability indicate that at elevated temperatures (above 60°C), significant degradation occurs, which necessitates careful handling during storage and application.
6-Epidoxycycline hydrochloride is primarily utilized in research settings for its antibiotic properties. It serves as a reference compound in studies investigating antibiotic resistance mechanisms and in developing new formulations aimed at enhancing therapeutic efficacy against resistant bacterial strains. Additionally, it may be explored in veterinary medicine due to its effectiveness against various animal pathogens.
6-Epidoxycycline hydrochloride (CAS 41411-66-9) is a stereoisomer of doxycycline distinguished by epimerization at the C6 carbon atom. This inversion alters the spatial orientation of the hydroxyl group and adjacent methyl substituent, converting the α-configuration in bioactive doxycycline to the β-configuration. The resulting axial-to-equatorial shift induces significant conformational strain in the tetracyclic ring system, particularly destabilizing the "BC-pocket" – a region critical for ribosomal binding and antimicrobial activity [3] [6] [8].
Nuclear magnetic resonance (NMR) analyses reveal that C6 epimerization modifies hydrogen-bonding networks within the molecule. The C11-C12 β-diketone system in 6-epidoxycycline exhibits altered tautomeric behavior compared to the parent compound, reducing its capacity to chelate magnesium ions essential for bacterial membrane transport. X-ray crystallography further confirms distortion of the C4 dimethylamino group, which diminishes binding affinity to the 30S ribosomal subunit [5] [8].
Table 1: Stereochemical Comparison of Doxycycline and Key Derivatives | Compound | CAS Number | C4 Configuration | C6 Configuration | Bioactivity |
---|---|---|---|---|---|
Doxycycline (α-form) | 564-25-0 | α-dimethylamino | α-methyl/β-OH | Antibacterial | |
6-Epidoxycycline (β-form) | 41411-66-9 | α-dimethylamino | β-methyl/α-OH | Non-antibacterial | |
4-Epidoxycycline | 120355-57-7 | β-dimethylamino | α-methyl/β-OH | Reduced activity |
Epimerization at C6 proceeds through a reversible, proton-coupled ring opening mechanism. Under hydrolytic conditions, the protonated amide at C11 undergoes nucleophilic attack by water, cleaving the B-ring and generating a transient enolate intermediate. This high-energy species permits C6-C6a bond rotation before recyclization, enabling stereochemical inversion. The reaction follows first-order kinetics with an estimated energy barrier of 65–75 kJ/mol, as determined through density functional theory calculations [5] [8].
Heterogeneous catalysis exacerbates epimer formation during synthetic production. During rhodium-catalyzed hydrogenolysis of oxytetracycline – the industrial route to doxycycline – the metal surface preferentially adsorbs the α-conformer through its C11-C12 carbonyl system. This adsorption orients the molecule such that hydrogen delivery occurs predominantly from the sterically hindered face, favoring β-attack and consequent epimerization. Studies demonstrate that unmodified Rh/C catalysts yield up to 42% 6-epidoxycycline due to this stereoelectronic effect [5].
Cyclodextrin complexation presents a promising mitigation strategy. When oxytetracycline is pre-complexed with γ-cyclodextrin, the host's hydrophobic cavity encapsulates the C5-C9 region, sterically blocking β-face adsorption on catalysts. This molecular encapsulation reduces 6-epimer formation to <12% during microwave-assisted hydrogenolysis while maintaining reaction yields >34% [5].
The epimerization rate exhibits profound pH dependence, with maximum stability observed at pH 3.5–4.0. Under acidic conditions (pH < 2.5), Arrhenius analysis reveals an activation energy (Ea) of 77.0 kJ/mol, reflecting proton-assisted ring opening. In alkaline environments (pH > 8.0), Ea decreases to 42.0 kJ/mol due to hydroxide-catalyzed enolization, accelerating epimerization by 8.3-fold compared to neutral pH. The pseudo-first-order rate constant (kobs) follows the relationship: kobs = 2.31 × 10-4 [H+] + 8.76 × 10-7 + 1.09 × 10-2 [OH-] at 25°C [1] [5].
Thermal energy exponentially accelerates configurational inversion. At 60°C, the epimerization half-life decreases to 14 days versus 106.6 days at 4°C (pH 7.0). Microwave irradiation induces even more rapid stereomutation – 10-minute exposure at 100°C under neutral conditions generates 28.7% 6-epidoxycycline from doxycycline. This thermal lability necessitates strict cold-chain storage (-25°C to -10°C) for pharmaceutical reference standards [1] [3] [5].
Table 2: Kinetic Parameters for 6-Epidoxycycline Formation | Condition | Temperature (°C) | k*obs (day-1) | t½ (days) | Epimer Yield (%) |
---|---|---|---|---|---|
pH 2.0 (acidic) | 25 | 0.0087 | 79.7 | 18.2 | |
pH 7.0 (neutral) | 25 | 0.015 | 46.2 | 24.5 | |
pH 10.0 (alkaline) | 25 | 0.124 | 5.6 | 38.7 | |
pH 7.0 + 60°C | 60 | 0.049 | 14.1 | 31.9 | |
pH 7.0 + MW irradiation | 100 | 46.3* | 0.015* | 28.7 |
*Equivalent first-order rate under microwave (MW) exposure; values normalized to daily rate*
Humidity-mediated epimerization occurs through water-assisted proton transfer. At 85% relative humidity, crystalline doxycycline hyclate develops surface hydrates that facilitate proton exchange at C6, reaching 5.8% epimer content within 30 days. This moisture sensitivity necessitates desiccated storage even for solid formulations [3] [5].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2